molecular formula C25H54N2 B098478 N-Docosylpropane-1,3-diamine CAS No. 15268-40-3

N-Docosylpropane-1,3-diamine

Cat. No. B098478
CAS RN: 15268-40-3
M. Wt: 382.7 g/mol
InChI Key: BIWCZXIHIQDFSM-UHFFFAOYSA-N
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Description

N-Docosylpropane-1,3-diamine, also known as DPD, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This diamine is a member of the alkyl diamine family and is known for its ability to form stable complexes with metal ions.

Mechanism Of Action

The mechanism of action of N-Docosylpropane-1,3-diamine involves the formation of stable complexes with metal ions. The diamine contains two amine groups that can coordinate with metal ions through a process known as chelation. This chelation process forms a stable complex that can be detected through various analytical techniques.

Biochemical And Physiological Effects

N-Docosylpropane-1,3-diamine has been shown to have minimal biochemical and physiological effects. The compound is not toxic to cells and does not interfere with cellular processes. This makes it an ideal candidate for use in scientific research.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-Docosylpropane-1,3-diamine is its ability to form stable complexes with metal ions. This makes it an ideal candidate for metal ion detection in various biological and environmental samples. However, the compound has some limitations. Its solubility in non-polar solvents is limited, which can make it difficult to use in certain experiments. Additionally, the compound has a relatively low binding affinity for some metal ions, which can limit its sensitivity in certain applications.

Future Directions

There are several future directions for N-Docosylpropane-1,3-diamine research. One potential application is in the detection of metal ions in biological samples such as blood and urine. Another potential application is in the detection of metal ions in environmental samples such as water and soil. Additionally, the compound could be modified to increase its binding affinity for certain metal ions, which would increase its sensitivity in metal ion detection applications.
Conclusion:
N-Docosylpropane-1,3-diamine is a synthetic compound that has been extensively studied for its potential applications in scientific research. The compound has been shown to form stable complexes with metal ions, which makes it an ideal candidate for metal ion detection in various biological and environmental samples. While the compound has some limitations, there are several future directions for research that could lead to new applications for N-Docosylpropane-1,3-diamine.

Synthesis Methods

The synthesis of N-Docosylpropane-1,3-diamine involves the reaction of dodecylamine with propane-1,3-diamine. This reaction results in the formation of a white crystalline solid that is soluble in polar solvents such as water and ethanol. The purity of the compound can be determined through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

N-Docosylpropane-1,3-diamine has been extensively studied for its potential applications in scientific research. One of the most significant applications of N-Docosylpropane-1,3-diamine is in the field of metal ion detection. N-Docosylpropane-1,3-diamine is known for its ability to form stable complexes with metal ions such as copper, zinc, and iron. These complexes can be detected through various analytical techniques such as colorimetry, fluorescence, and electrochemistry.

properties

CAS RN

15268-40-3

Product Name

N-Docosylpropane-1,3-diamine

Molecular Formula

C25H54N2

Molecular Weight

382.7 g/mol

IUPAC Name

N'-docosylpropane-1,3-diamine

InChI

InChI=1S/C25H54N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24-27-25-22-23-26/h27H,2-26H2,1H3

InChI Key

BIWCZXIHIQDFSM-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCNCCCN

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCNCCCN

Other CAS RN

15268-40-3

Origin of Product

United States

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